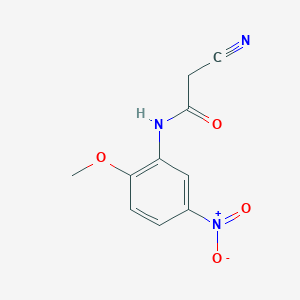

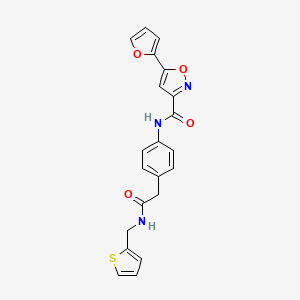

N-(3-(2-甲基噻唑-4-基)苯基)-6-((四氢噻吩-3-基)氧基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(2-methylthiazol-4-yl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities, including their role as anticancer agents, antimicrobial agents, and corrosion inhibitors .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the coupling of nicotinamide with various functional groups to enhance or modify their biological activity. For example, a series of N-phenyl nicotinamides were synthesized and optimized through structure-activity relationship (SAR) studies, leading to the discovery of potent inducers of apoptosis . Similarly, dipeptide derivatives based on nicotinamide were synthesized and evaluated for their antimicrobial activities . Another study reported the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which showed significant anticancer activity .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their interaction with biological targets. Molecular docking studies are often employed to predict the binding affinity and mode of interaction between these compounds and their targets. For instance, dipeptide derivatives of nicotinamide were subjected to docking studies to evaluate their interaction with enzymes like enoyl reductase and cytochrome P450 . Similarly, the anticancer activity of triazolylmethyl nicotinamides was attributed to their ability to bind efficiently with tubulin protein .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, which can be exploited for their biological activities. For example, the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase (NNMT) was investigated to understand the enzyme kinetics and potential inhibition mechanisms . The chemical conversion of nicotinic acid and nicotinamide to N-methyl-2-pyridone derivatives through methylation and oxidation has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution was studied, revealing their adsorption behavior and inhibition efficiency . The antimicrobial activity of new 4-thiazolidinones of nicotinic acid was assessed, showing that some compounds had activity comparable to standard drugs .

科学研究应用

抗菌活性

- Patel & Shaikh (2010) 由 2-氯吡啶-3-羧酸和 2-氨基-6-甲基苯并噻唑合成化合物,发现其中一些化合物对各种细菌和真菌物种表现出与标准药物相当的抗菌活性 (Patel & Shaikh, 2010)。

缓蚀作用

- Chakravarthy, Mohana, & Kumar (2014) 发现某些烟酰胺衍生物有效抑制盐酸溶液中低碳钢的腐蚀。这些抑制剂表现为混合型腐蚀抑制剂,表明其在工业应用中的潜在用途 (Chakravarthy, Mohana, & Kumar, 2014)。

在疼痛管理中的潜力

- Westaway 等人 (2008) 将 6-苯基烟酰胺衍生物识别为 TRPV1 受体的有效拮抗剂,可用于治疗炎症性疼痛。其中一种化合物 6-(4-氟苯基)-2-甲基-N-(2-甲基苯并噻唑-5-基)烟酰胺,显示出临床前开发的前景 (Westaway et al., 2008)。

抗癌活性

- Kamal 等人 (2014) 合成了一系列 N-((1-苄基-1H-1,2,3-三唑-4-基)甲基)烟酰胺,并对其进行了抗癌活性测试。一些化合物显示出显着的抗癌活性并抑制微管蛋白聚合,表明其作为抗癌剂的潜力 (Kamal et al., 2014)。

代谢性疾病治疗

- Akiu 等人 (2021) 将化合物 DS68702229 确定为 NAMPT 的有效激活剂,NAMPT 是 NAD+ 补救途径中的关键酶。该化合物在治疗肥胖和代谢性疾病方面显示出有希望的结果 (Akiu et al., 2021)。

凋亡诱导

- Cai 等人 (2003) 将 N-苯基烟酰胺确定为一类新的凋亡诱导剂,在生长抑制试验中表现出显着的活性。这些发现对于开发新型抗癌剂至关重要 (Cai et al., 2003)。

作用机制

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties might influence the compound’s interaction with its targets and its pharmacokinetics.

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could affect the compound’s bioavailability and distribution in the body.

属性

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-13-22-18(12-27-13)14-3-2-4-16(9-14)23-20(24)15-5-6-19(21-10-15)25-17-7-8-26-11-17/h2-6,9-10,12,17H,7-8,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVVZXHXXJSODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)